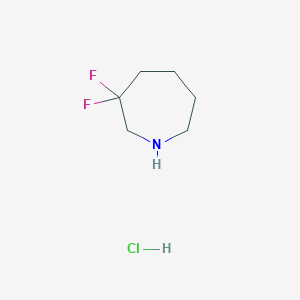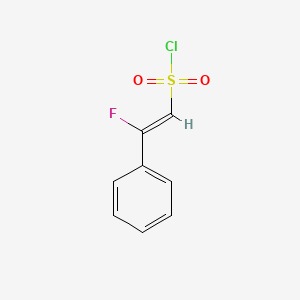
2-Fluoro-2-phenylethene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Fluoro-2-phenylethene-1-sulfonyl chloride, also known as Ethenesulfonyl chloride, 2-fluoro-2-phenyl-, is a chemical compound with the molecular formula C8H6ClFO2S . It has an average mass of 220.648 Da and a monoisotopic mass of 219.976105 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-2-phenylethene-1-sulfonyl chloride consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
- A study by Leng and Qin (2018) described a novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, exhibiting potential as a tris-electrophile and sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent was applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a general route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
- Zhao et al. (2012) found that the (2-pyridyl)sulfonyl group played a multifunctional role in preparing structurally diverse fluorinated products, facilitating copper-mediated cross-coupling reactions and further transformations of the coupling products (Zhao et al., 2012).
Polymer and Material Science :
- Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These copolymers showed promise for fuel-cell applications due to their higher or comparable proton conductivity to Nafion membrane and enhanced mechanical properties (Bae et al., 2009).
- Park et al. (2015) developed partially sulfonated amphiphilic poly(arylene ether sulfone)s, which self-assembled into spherical micelles in aqueous solutions and facilitated the formation of Cu2S nanowires on various substrates, indicating their potential in nanowire formation and various applications (Park et al., 2015).
- A study by Kim et al. (2009) focused on synthesizing poly(arylene ether) and poly(arylene ether nitrile) containing pendant phenyl sulfonic acids, exploring their properties as proton exchange membranes for fuel cell applications. These membranes showed high ion exchange capacities and proton conductivities, making them suitable alternatives to Nafion (Kim et al., 2009).
Environmental Applications :
- Ruan et al. (2015) identified novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge in China. This study highlights the emerging presence and potential environmental impacts of these fluorinated analytes (Ruan et al., 2015).
- Gole et al. (2018) investigated the treatment of perfluorooctane sulfonic acid (PFOS) using a large-scale sonochemical reactor, emphasizing the effectiveness of sonochemical methods in removing recalcitrant pollutants like perfluorochemicals (Gole et al., 2018).
Organic Synthesis and Protective Groups :
- Katayama et al. (2023) developed a fluorinated 2,6-xylenesulfonyl group as a protective group for amines, highlighting its stability under various conditions and the ease of cleavage under mild conditions with a thiolate (Katayama et al., 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
(Z)-2-fluoro-2-phenylethenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPXKURCIDYBMB-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/S(=O)(=O)Cl)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-phenylethene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



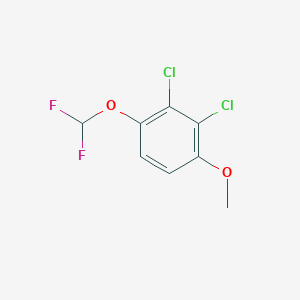
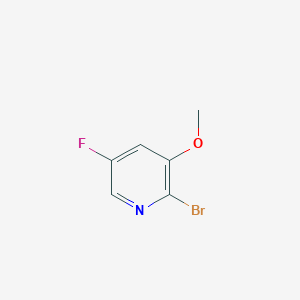

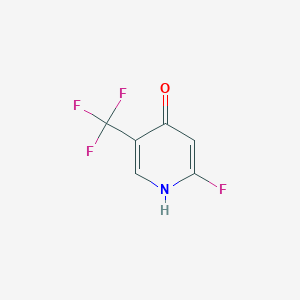
![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)
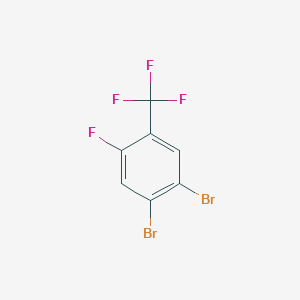
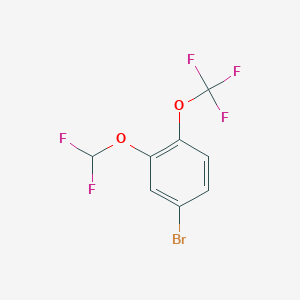
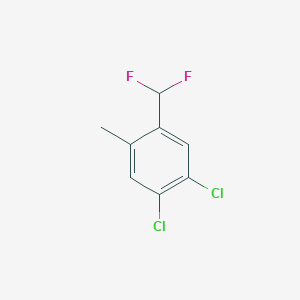
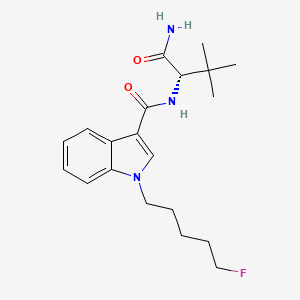
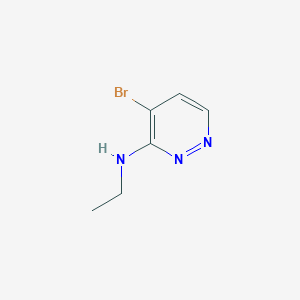
![2-Azaspiro[3.5]nonan-7-ol](/img/structure/B1447369.png)
![tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate](/img/structure/B1447370.png)
![tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B1447371.png)
